molecular formula C10H12F3N3O B12969051 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12969051
M. Wt: 247.22 g/mol
InChI Key: MNHFKHSICJHKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a piperidin-4-yloxy group and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidin-4-yloxy group and a trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H12F3N3O

Molecular Weight

247.22 g/mol

IUPAC Name

4-piperidin-4-yloxy-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7/h5-7,14H,1-4H2

InChI Key

MNHFKHSICJHKBU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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